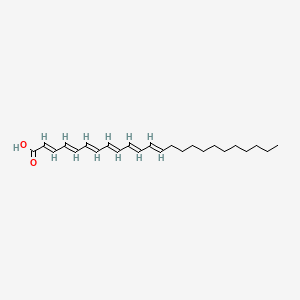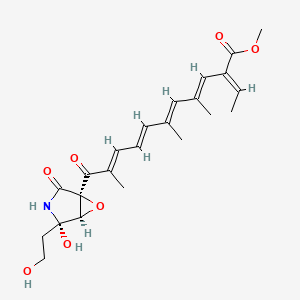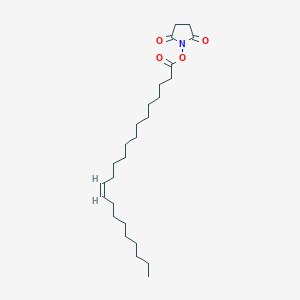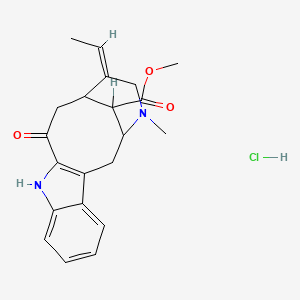
4'-Deoxymycaminosyltylonolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Deoxymycaminosyltylonolide: is a complex organic compound with the molecular formula C31H51NO8 It is a derivative of tylonolide, which is a macrolide antibiotic This compound is characterized by the presence of a 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group attached to the tylonolide core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Deoxymycaminosyltylonolide involves multiple steps. The process typically starts with the preparation of the tylonolide core, followed by the attachment of the 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: 4'-Deoxymycaminosyltylonolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4'-Deoxymycaminosyltylonolide is used as a model compound for studying macrolide antibiotics and their derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biology, this compound is studied for its potential antimicrobial properties. Researchers investigate its effects on various bacterial strains and its potential as a therapeutic agent.
Medicine: In medicine, this compound is explored for its potential use as an antibiotic. Its efficacy, safety, and pharmacokinetics are subjects of ongoing research.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reference standard in quality control laboratories.
Mecanismo De Acción
The mechanism of action of 4'-Deoxymycaminosyltylonolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the bacteriostatic or bactericidal effects. The molecular targets include the 50S subunit of the bacterial ribosome, where the compound binds and interferes with the elongation of the peptide chain.
Comparación Con Compuestos Similares
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Clarithromycin: Another erythromycin derivative with enhanced stability and efficacy.
Uniqueness: 4'-Deoxymycaminosyltylonolide is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other macrolides. Its unique glucopyranosyl group may also influence its interaction with bacterial targets and its overall efficacy as an antibiotic.
Propiedades
Número CAS |
80240-61-5 |
|---|---|
Fórmula molecular |
C31H51NO9 |
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO9/c1-8-27-23(17-34)13-18(2)9-10-25(35)19(3)14-22(11-12-33)30(21(5)26(36)16-28(37)40-27)41-31-29(38)24(32(6)7)15-20(4)39-31/h9-10,12-13,19-24,26-27,29-31,34,36,38H,8,11,14-17H2,1-7H3/b10-9+,18-13+/t19-,20-,21+,22+,23-,24+,26-,27-,29-,30-,31+/m1/s1 |
Clave InChI |
GOYLWILZRUOCQE-FUZZWQSMSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)CO |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
Sinónimos |
4'-deoxymycaminosyl tylonolide 4'-deoxymycaminosyltylonolide 5-O-(4-deoxymycaminosyl)tylonolide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)

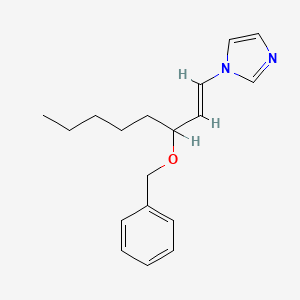
![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
